molecular formula C14H20N2O4S B6298367 5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate CAS No. 2415751-75-4

5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate

Cat. No.: B6298367
CAS No.: 2415751-75-4
M. Wt: 312.39 g/mol
InChI Key: ARVAHWPRQQAQFD-UHFFFAOYSA-N
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Description

5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structural framework, which includes a thiazole ring fused to a pyridine ring. The presence of tert-butyl and ethyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base can lead to the formation of the thiazolopyridine core. Subsequent functionalization with tert-butyl and ethyl groups is achieved through alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
  • tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Uniqueness

5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both tert-butyl and ethyl groups enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-19-12(17)11-15-9-8-16(7-6-10(9)21-11)13(18)20-14(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVAHWPRQQAQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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